molecular formula C9H12N2O4S B14598354 {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-71-0

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid

Katalognummer: B14598354
CAS-Nummer: 61154-71-0
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: KKHUUXVXOYRGTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of an aminophenyl group, a sulfamoyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-aminobenzylamine with sulfamoyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfamoyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A sulfonamide antibiotic with a similar sulfamoyl group.

    2-Aminobenzoic acid: Shares the aminophenyl group but lacks the sulfamoyl moiety.

  • **N

Eigenschaften

CAS-Nummer

61154-71-0

Molekularformel

C9H12N2O4S

Molekulargewicht

244.27 g/mol

IUPAC-Name

2-[(2-aminophenyl)methylsulfamoyl]acetic acid

InChI

InChI=1S/C9H12N2O4S/c10-8-4-2-1-3-7(8)5-11-16(14,15)6-9(12)13/h1-4,11H,5-6,10H2,(H,12,13)

InChI-Schlüssel

KKHUUXVXOYRGTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.